molecular formula C4H3FS B033856 2-Fluorothiophene CAS No. 400-13-5

2-Fluorothiophene

Cat. No. B033856
CAS RN: 400-13-5
M. Wt: 102.13 g/mol
InChI Key: DXHCHIJMMKQRKR-UHFFFAOYSA-N
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Description

2-Fluorothiophene is a chemical compound with the molecular formula C4H3FS . It has an average mass of 102.130 Da and a monoisotopic mass of 101.993950 Da .


Synthesis Analysis

The synthesis of 2-Fluorothiophene involves several methods. One approach is the direct fluorination of thiophene with molecular fluorine (F2), which is not a selective process due to the extreme reactivity of molecular fluorine . Another method is based on transformations of iodonium salts . A more useful approach to fluorothiophenes was based on transformations of iodonium salts . For example, 2-Thienyliodoniym salts, afford 2-fluorothiophene after treatment with potassium fluoride and heating at 172–175 °C .


Molecular Structure Analysis

The molecular structure of 2-Fluorothiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms, with a fluorine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluorothiophene are diverse. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another significant synthetic method to thiophene derivatives .


Physical And Chemical Properties Analysis

2-Fluorothiophene has a molecular weight of 102.130 . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.

Future Directions

Thiophene-based analogs, including 2-Fluorothiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are used in a variety of applications, including as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

2-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCHIJMMKQRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193058
Record name 2-Fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorothiophene

CAS RN

400-13-5
Record name 2-Fluorothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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